molecular formula C15H18N4O2 B7111839 N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide

N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide

Cat. No.: B7111839
M. Wt: 286.33 g/mol
InChI Key: KBJQLVYAHWGNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-8-14(18-10-17-11)15(20)19-13(5-7-21-2)12-4-3-6-16-9-12/h3-4,6,8-10,13H,5,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJQLVYAHWGNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)NC(CCOC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the 3-methoxy group is introduced via nucleophilic substitution or other suitable reactions.

    Alkylation: The pyridine derivative is then alkylated with a propyl chain, introducing the 3-pyridin-3-ylpropyl group.

    Pyrimidine ring formation: The pyrimidine ring is synthesized separately, often starting from simple precursors like urea and β-ketoesters.

    Coupling reaction: The pyridine and pyrimidine moieties are coupled together under suitable conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems and potential therapeutic uses.

    Materials Science: As a building block for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.